N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Description
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiophene-based compounds often targetSerine/threonine-protein kinase Chk1 , which plays a crucial role in DNA damage response and cell cycle regulation .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites . The specific interaction between this compound and its target would depend on the molecular structure and the nature of the target.
Biochemical Pathways
Given the potential target, this compound may influence theDNA damage response pathway and cell cycle regulation . The downstream effects could include cell cycle arrest, DNA repair, or apoptosis, depending on the cellular context .
Result of Action
If the compound acts on the serine/threonine-protein kinase chk1, it could potentially lead tocell cycle arrest , DNA repair , or apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For instance, the compound’s stability could be affected by the presence of certain enzymes or other biochemicals in the environment .
Properties
IUPAC Name |
N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(14-8-7-12-4-1-2-5-13(12)10-14)19-18-21-20-16(23-18)11-15-6-3-9-24-15/h3,6-10H,1-2,4-5,11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGZKDACSMACCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.